molecular formula C15H13ClFN3O3 B2911087 N-(3-chloro-4-fluorophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide CAS No. 1396707-57-5

N-(3-chloro-4-fluorophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide

Cat. No.: B2911087
CAS No.: 1396707-57-5
M. Wt: 337.74
InChI Key: WBAWADYEAZNYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a unique combination of structural motifs:

  • Azetidine core: A four-membered nitrogen-containing ring, conferring conformational rigidity compared to larger heterocycles like pyrrolidine or piperidine.
  • 3-Chloro-4-fluorophenyl group: A halogenated aromatic moiety, enhancing lipophilicity and influencing target binding.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O3/c1-8-4-13(19-23-8)15(22)20-6-9(7-20)14(21)18-10-2-3-12(17)11(16)5-10/h2-5,9H,6-7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAWADYEAZNYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro-fluorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Formation of the azetidine ring: This can be synthesized via cyclization reactions involving appropriate amine and halide precursors.

    Coupling of the oxazole and azetidine moieties: This final step might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild heating.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or scaffolds. Below is a detailed comparison:

Azetidine-Containing Carboxamides

Compound Name Key Structural Differences Potential Implications
2,2-Dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide () - Replaces 3-chloro-4-fluorophenyl with 1,3,4-thiadiazole.
- Lacks oxazole carbonyl.
- Thiadiazole may enhance hydrogen bonding or metal coordination.
- Reduced steric bulk compared to halogenated phenyl.
N-{6-Oxaspiro[4.5]decan-9-yl}methanesulfonamide () - Spirocyclic ether system instead of azetidine.
- Methanesulfonamide vs. carboxamide.
- Increased molecular complexity and polarity.
- Sulfonamide group may alter pharmacokinetics.

Halogenated Phenyl Carboxamides

Compound Name Key Structural Differences Potential Implications
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide; ) - Benzamide backbone with 4-chlorophenyl and 2,6-difluorobenzoyl groups.
- No azetidine or oxazole.
- Known insect growth regulator; suggests halogen positioning (4-Cl vs. 3-Cl,4-F) critically affects activity.
- Simpler scaffold may reduce metabolic stability.
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide; ) - Trifluoromethylbenzamide with isopropoxy phenyl group.
- Lacks azetidine but shares amide linkage.
- Trifluoromethyl enhances lipophilicity; isopropoxy group may influence solubility and target interactions.

Oxazole-Containing Derivatives

Compound Name Key Structural Differences Potential Implications
5-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide () - Pyrazole substituent instead of azetidine-linked phenyl.
- Simpler carboxamide structure.
- Pyrazole’s hydrogen-bonding potential may alter target selectivity.
- Reduced steric hindrance compared to azetidine-phenyl system.
N-(3-amino-4-fluorophenyl)-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide () - Methanesulfonamide replaces carboxamide.
- Amino group on phenyl ring.
- Sulfonamide’s higher acidity may affect solubility and binding.
- Amino group introduces potential for derivatization or instability.

Research Findings and Hypotheses

Azetidine vs. Larger Heterocycles : The azetidine core likely enhances metabolic stability compared to five- or six-membered rings due to reduced ring strain and conformational flexibility .

Halogen Positioning : The 3-chloro-4-fluorophenyl group may improve target binding (e.g., enzyme active sites) compared to 4-chlorophenyl (diflubenzuron) by optimizing halogen bonding and steric interactions .

Oxazole Carbonyl : The 5-methyl-1,2-oxazole group could enhance electron-deficient character at the carbonyl, increasing resistance to hydrolysis relative to unsubstituted amides .

Biological Activity

N-(3-chloro-4-fluorophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a synthetic organic compound notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Compound Overview

Chemical Structure:
The compound features an azetidine ring, a chloro-fluorophenyl group, and an oxazole moiety, which contribute to its unique biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H13ClF N3O3
CAS Number1396707-57-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the oxazole ring through cyclization of appropriate precursors.
  • Introduction of the chloro-fluorophenyl group via electrophilic aromatic substitution.
  • Azetidine ring formation using cyclization reactions with amines and halides.
  • Amide bond formation to couple the oxazole and azetidine moieties using reagents like EDCI or DCC .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The unique structure allows it to fit into binding sites, influencing various biological pathways.

Pharmacological Studies

Recent studies have explored the structure–activity relationship (SAR) of similar compounds within the oxazole class. For instance, a related compound demonstrated significant inhibition of alkaline ceramidase (AC) enzymes, which are implicated in various diseases including cancer .

Key Findings:

  • In vitro studies indicated that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic pathways.
  • In vivo assessments showed favorable pharmacokinetic profiles in animal models, suggesting potential for therapeutic applications.

Case Studies

  • Study on Enzyme Inhibition:
    A study published in Nature highlighted the efficacy of a similar oxazole derivative as an inhibitor of AC enzymes. The compound exhibited target engagement in human neuroblastoma cells and demonstrated a desirable pharmacokinetic profile .
  • Cancer Research:
    Research has indicated that the overexpression of ceramidase is linked to colon carcinogenesis, making it a potential target for therapy. Compounds like this compound could be explored further for their therapeutic implications in cancer treatment .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological Activity
N-(3-chloro-4-fluorophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidine-3-carboxamideModerate AC inhibition
N-(3-chloro-4-fluorophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxamideHigh selectivity towards specific targets

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.